Product packaging for Lupeol benzoate(Cat. No.:CAS No. 1617-69-2)

Lupeol benzoate

Cat. No.: B1675500
CAS No.: 1617-69-2
M. Wt: 530.8 g/mol
InChI Key: GGGPJWXHMZSCEW-WEZIXBNWSA-N
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Description

Contextualization of Lupeol (B1675499) Benzoate (B1203000) within Triterpenoid (B12794562) Pharmacology

Triterpenoids are a class of naturally occurring compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects frontiersin.orgjddtonline.info. Lupeol itself is a significant lupane-type triterpenoid widely distributed in the plant kingdom, found in various edible fruits, vegetables, and medicinal plants such as mango, olives, and ginseng wikipedia.orgfrontiersin.orgjddtonline.infoglobalsciencebooks.infonih.gov. Research over the past four decades has highlighted lupeol's multifaceted biological activities, including anti-inflammatory, antioxidant, anticancer, and antibacterial effects wikipedia.orgfrontiersin.orgnih.gov.

Lupeol's therapeutic potential is recognized, but its clinical application has faced limitations, partly due to poor water solubility and limited bioavailability frontiersin.orgnih.gov. This has driven research into modifying the lupeol structure to improve its properties and enhance its bioactivity frontiersin.orgnih.gov. Lupeol benzoate fits into this context as one such derivative being explored for its potential pharmacological applications ontosight.ai.

Derivatization of Lupeol as a Strategy in Drug Discovery Research

The derivatization of natural products like lupeol is a common strategy in drug discovery research aimed at improving their therapeutic profiles. Modifications to the core structure of lupeol, particularly at positions like the C3-OH and C19-isopropenyl group, have been explored to enhance bioavailability and therapeutic properties nih.govnih.govmdpi.com.

This compound is a product of esterification of lupeol, typically synthesized through the reaction of lupeol with benzoic acid or its derivatives ontosight.ai. This chemical modification at the 3-position of the lupeol structure with a benzoate group is expected to influence its solubility, stability, and interaction with biological targets ontosight.ai. The synthesis of lupeol esters, including benzoate, is a method to create novel compounds with potentially enhanced or altered biological activities compared to lupeol scielo.br. Research into this compound and other lupeol derivatives is ongoing to understand how these structural modifications impact their pharmacological effects and potential as therapeutic agents ontosight.ainih.gov.

While research on this compound specifically is less extensive than on lupeol itself, its study is integral to the broader effort to unlock the full therapeutic potential of triterpenoids through targeted chemical modification ontosight.ainih.gov. Studies on various lupeol derivatives have shown that modifications can lead to compounds with stronger activities, such as enhanced antiprotozoal or anticancer effects nih.gov. For instance, some lupeol derivatives have demonstrated better anti-proliferative activity against certain cancer cell lines in vitro compared to lupeol mdpi.com.

The synthesis of this compound contributes to a library of lupeol derivatives that can be evaluated for a range of biological activities, providing valuable insights into structure-activity relationships within this class of compounds nih.govscielo.br. Further studies are necessary to fully understand the specific biological effects and potential applications of this compound ontosight.ai.

Here is a table summarizing some key properties of Lupeol and this compound:

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
LupeolC₃₀H₅₀O426.72259846
This compoundC₃₇H₅₄O₂530.8219629

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H54O2 B1675500 Lupeol benzoate CAS No. 1617-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1617-69-2

Molecular Formula

C37H54O2

Molecular Weight

530.8 g/mol

IUPAC Name

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] benzoate

InChI

InChI=1S/C37H54O2/c1-24(2)26-16-19-34(5)22-23-36(7)27(31(26)34)14-15-29-35(6)20-18-30(39-32(38)25-12-10-9-11-13-25)33(3,4)28(35)17-21-37(29,36)8/h9-13,26-31H,1,14-23H2,2-8H3/t26-,27+,28-,29+,30-,31+,34+,35-,36+,37+/m0/s1

InChI Key

GGGPJWXHMZSCEW-WEZIXBNWSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6)C)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6)C)C

Appearance

Solid powder

Other CAS No.

1617-69-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lupeol benzoate

Origin of Product

United States

Synthesis and Biosynthetic Pathways Relevant to Lupeol Benzoate Research

Chemical Synthesis Methodologies for Lupeol (B1675499) Benzoate (B1203000)

Lupeol benzoate can be synthesized through chemical reactions, primarily involving the esterification of lupeol. ontosight.ai

The synthesis of this compound typically involves the esterification of lupeol with benzoic acid or its derivatives. This reaction commonly utilizes a catalyst and appropriate solvents. ontosight.ai Detailed synthesis protocols are available in chemical and pharmaceutical literature for the preparation of this compound for research purposes. ontosight.ai

Semi-synthesis has also been employed to obtain lupeol esters from natural lupeol sources. For instance, lupeol isolated from plants like Bombax ceiba leaves or Maytenus salicifolia has been used as a starting material for the semi-synthesis of various lupeol esters. mdpi.comscielo.brscielo.br The reaction of lupeol with a carboxylic acid and reagents like DIC (N,N'-Diisopropylcarbodiimide) and DMAP (4-Dimethylaminopyridine) has been reported to yield lupeol esters with high yields, ranging from 86% to 96%. scielo.brscielo.brresearchgate.net

Semi-synthetic approaches allow for the creation of lupeol derivatives with potentially altered activities. For example, new lupeol derivatives have been synthesized from natural lupeol through reactions like oxidation and aldolization. mdpi.com An eco-friendly synthesis method has also been developed to obtain lupeol esters, including lupeol acetate, propionate, succinate, isonicotinate, and acetylsalicylate, replacing hazardous reagents with safer alternatives. nih.gov This is particularly relevant when the compounds are intended for applications where even trace amounts of hazardous substances could be detrimental. nih.gov

Biosynthetic Pathways of the Lupeol Scaffold

Lupeol, the precursor to this compound, is a pentacyclic triterpenoid (B12794562) naturally synthesized in plants through a well-known biosynthetic pathway. mdpi.com

The biosynthesis of lupeol primarily occurs via the mevalonic acid (MVA) pathway. mdpi.comfrontiersin.orgresearchgate.netnih.govfrontiersin.org This complex series of enzymatic reactions converts acetyl-CoA into lupeol. frontiersin.orgresearchgate.netfrontiersin.org The MVA pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (AACT). mdpi.comfrontiersin.orgresearchgate.net Acetoacetyl-CoA is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase (HMGS), which is subsequently reduced to mevalonate (B85504) by HMG-CoA reductase (HMGR). mdpi.comfrontiersin.orgresearchgate.net Mevalonate undergoes phosphorylation by mevalonate kinase (MK) to form 5-phosphomevalonate, and then decarboxylation by 5-diphosphomevalonate decarboxylase (PMD) to yield isopentenyl diphosphate (B83284) (IPP). mdpi.comresearchgate.net IPP is isomerized to dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.net DMAPP and IPP combine to form farnesyl pyrophosphate (FPP) through the action of FPP synthase (FPS). frontiersin.orgfrontiersin.orgresearchgate.net Squalene (B77637) synthase (SQS) then converts FPP into squalene. frontiersin.orgfrontiersin.orgresearchgate.net Squalene is subsequently oxidized to 2,3-oxidosqualene (B107256) by squalene monooxygenase (SQE). frontiersin.orgfrontiersin.orgresearchgate.net

The crucial step in lupeol biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme lupeol synthase (LUS), also known as oxidosqualene:lupeol cyclase. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.comontosight.ai This enzyme facilitates a complex reaction involving multiple steps, including the formation of a carbocation intermediate, which undergoes a series of rearrangements and ring closures to produce the lupeol skeleton. ontosight.ai Lupeol synthase is a type of triterpene cyclase. mdpi.com Studies have identified and characterized lupeol synthase genes from various plants, such as Arabidopsis thaliana and dandelion. mdpi.com Expression of these genes in organisms like yeast has confirmed their role in lupeol production. mdpi.com While lupeol synthase primarily produces lupeol, some triterpene synthases can yield lupeol as a major product alongside minor amounts of other triterpene alcohols like β-amyrin and α-amyrin. mdpi.comresearchgate.net

Genetic engineering and metabolic manipulation have been explored to enhance lupeol production, particularly in microorganisms. Strategies include upregulating the MVA pathway by overexpressing key enzymes like HMG-CoA reductase (HMGR). nih.gov Synchronous overexpression of squalene monooxygenase (ERG1) and squalene synthase (ERG9) has also shown cooperativity in enhancing terpene synthesis. nih.gov

Manipulation of lipid metabolism has also proven effective in increasing lupeol biosynthesis in organisms like Yarrowia lipolytica. nih.gov Overexpression of genes like OLE1 and knockout of genes like PAH1-DGK1 have significantly improved lupeol production, leading to several-fold increases compared to the parent strains. nih.gov These manipulations can lead to accelerated export of lupeol, potentially linked to increased unsaturated fatty acid content and altered cell morphology. nih.gov

Advanced Analytical Characterization in Lupeol Benzoate Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods are fundamental for determining the structure of Lupeol (B1675499) benzoate (B1203000).

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds like Lupeol benzoate, providing detailed information about the carbon-hydrogen framework and functional groups. Both ¹H NMR and ¹³C NMR are routinely used. Analysis of the chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum allows for the identification of different types of protons and their environments within the molecule. The ¹³C NMR spectrum provides information about the different carbon atoms present. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are also valuable for confirming correlations between protons and carbons, providing a comprehensive understanding of the molecular connectivity ulisboa.pt.

Research on this compound and related lupeol esters has utilized ¹H and ¹³C NMR to confirm their structures. For instance, studies have reported characteristic signals in the ¹H NMR spectrum, including those for the terminal isopropenyl group (around δ 4.5-4.7 ppm) and the protons on the triterpene skeleton, including the H-3 proton geminal to the ester group (around δ 4.4-4.5 ppm) scielo.brscielo.br. The ¹³C NMR spectra show signals corresponding to the triterpene carbons, the ester carbonyl carbon (around δ 166-173 ppm), and the aromatic carbons of the benzoate moiety scielo.brscielo.br.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is essential for determining the accurate molecular weight and elemental composition of this compound. HRMS provides a highly precise mass-to-charge ratio ([M+H]⁺ or [M-H]⁻ ions, depending on the ionization mode), which can be used to unequivocally confirm the molecular formula of the compound. mdpi.comresearchgate.net ESI-MS/MS can provide fragmentation patterns that offer further structural details. nih.gov

While specific HRMS data for this compound were not extensively detailed in the search results, related studies on triterpenoids and benzoates highlight the utility of HRMS/ESI in confirming the molecular formula based on the accurate mass of the pseudo-molecular ion. mdpi.comresearchgate.net For example, HRMS (ESI+) has been used to calculate and find the accurate mass of related benzoate compounds. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared light at specific wavelengths. Characteristic absorption bands in the IR spectrum correspond to the vibrations of different chemical bonds.

For this compound, key functional groups include the ester carbonyl (C=O), the carbon-oxygen single bond of the ester (C-O), and the carbon-carbon double bond (C=C) in the isopropenyl group of the lupeol skeleton, as well as the aromatic ring vibrations from the benzoate moiety. Studies on lupeol esters indicate characteristic IR bands around 1720-1740 cm⁻¹ for the ester carbonyl stretch and around 1160-1180 cm⁻¹ for the C-O-C stretch. scielo.brscielo.br The C=C stretch of the isopropenyl group typically appears around 1640 cm⁻¹ (often weak), and C-H stretching vibrations are observed in the region of 2850-2950 cm⁻¹. scielo.brnih.gov

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound in complex samples. bepls.comscielo.br HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., methanol/water, acetonitrile/water, with modifiers like acetic acid or formic acid) can be employed depending on the sample matrix and desired separation. bepls.comscielo.brnih.gov

Detection is commonly achieved using UV-Visible detectors, often a Diode Array Detector (DAD), which provides absorbance data across a range of wavelengths. scielo.brnih.gov Although lupeol itself lacks strong chromophores, derivatization can improve detectability, and detection at lower wavelengths (e.g., 210 nm) is often used for triterpenoids. bepls.comscielo.br

Coupling HPLC with tandem Mass Spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for the analysis of this compound. nih.gov LC-MS/MS allows for the separation of the compound by HPLC followed by its detection and fragmentation in the mass spectrometer, providing highly specific identification and accurate quantification, even in complex biological or natural product matrices. nih.gov A validated LC-ESI/MS/MS method has been developed for the quantification of lupeol in rat plasma using precolumn derivatization to enhance ionization and fragmentation in negative mode. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile or semi-volatile compounds. While this compound is a relatively high molecular weight triterpenoid (B12794562) ester, GC-MS can be applied, often after appropriate sample preparation or derivatization to enhance volatility. GC-MS separates compounds based on their boiling points and interactions with the stationary phase in a capillary column, and the eluted compounds are then detected and identified by a mass spectrometer. phytojournal.commicrobiologyjournal.orgresearchgate.net

GC-MS has been used in the analysis of plant extracts where lupeol and other triterpenoids are present. phytojournal.comresearchgate.netjocpr.comnih.gov The mass spectrometer in GC-MS provides fragmentation patterns that can be compared to spectral libraries (e.g., NIST database) for compound identification. microbiologyjournal.orgresearchgate.net While direct GC-MS data specifically for this compound were less prevalent in the search results compared to lupeol itself, the technique's applicability for triterpenoid analysis suggests its potential for this compound, particularly for purity assessment and identification in certain matrices. phytojournal.comresearchgate.netjocpr.comnih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatography technique widely used for the separation, identification, and quantification of compounds in complex mixtures. It offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. HPTLC is particularly well-suited for the analysis of natural products, including triterpenoids like lupeol and its derivatives. While HPTLC has been employed for the simultaneous estimation of various triterpenoids, including lupeol, in plant extracts and formulations, specific detailed research findings focusing solely on the HPTLC analysis of this compound with comprehensive data tables were not extensively detailed in the reviewed literature. labsolu.carakliga.hu However, the general applicability of HPTLC to triterpenoids suggests its potential for the qualitative and quantitative analysis of this compound in relevant matrices.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystallographic structure, phase composition, and other structural properties of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can gain information about the arrangement of atoms and molecules within the crystal lattice. XRD is essential for understanding the solid-state form of a compound, which can influence its physical properties such as melting point, solubility, and stability. While XRD is a standard technique for characterizing crystalline organic compounds and has been used in the characterization of nanoparticles incorporating related triterpenoids like lupeol, detailed research specifically presenting the single-crystal or powder XRD data and analysis for this compound to elucidate its precise solid-state structure was not prominently featured in the examined search results. sigmaaldrich.comtcichemicals.comnih.gov

Biophysical Techniques for Biomolecular Interaction Analysis

Biophysical techniques are employed to study the interactions between molecules, providing insights into binding affinities, conformational changes, and the thermodynamics of molecular recognition. In the context of this compound, these techniques can be valuable for understanding its potential interactions with biological macromolecules such as proteins.

Fluorescence Quenching Spectroscopy for Protein Binding

Fluorescence quenching spectroscopy is a widely used technique to investigate the binding of small molecules to proteins. Many proteins exhibit intrinsic fluorescence primarily due to tryptophan, tyrosine, and phenylalanine residues. The binding of a ligand in proximity to these residues can lead to a decrease (quenching) in fluorescence intensity, which can be used to determine binding parameters such as binding constants and the number of binding sites. Research utilizing fluorescence spectroscopy has explored the interaction of related triterpenoids, such as lupeol, with serum albumins like Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). These studies have provided information on the binding affinity and the nature of the interaction (e.g., static or dynamic quenching). While these studies demonstrate the applicability of fluorescence quenching to triterpenoid-protein interactions, specific detailed data on the binding of this compound to proteins using this technique were not extensively found in the provided search results.

Circular Dichroism Spectroscopy for Secondary Structure Changes

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation and conformational changes of proteins and other chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. Changes in the CD spectrum of a protein, particularly in the far-UV region (190-250 nm), can indicate alterations in its secondary structure (e.g., alpha-helices, beta-sheets). CD spectroscopy has been applied in studies investigating the interaction of compounds, including triterpenoids like lupeol, with proteins such as HSA. These studies have used CD to assess whether the binding of the ligand induces changes in the protein's secondary structure. Although CD spectroscopy is a relevant technique for evaluating the impact of ligand binding on protein conformation and has been applied to studies involving lupeol and serum albumins, detailed research specifically reporting the CD spectral changes of proteins upon interaction with this compound was not prominently available in the examined literature.

Investigation of Preclinical Biological Activities and Molecular Mechanisms

Research on Selective Cellular Targeting by Lupeol (B1675499) and its Derivatives

Currently, there is a lack of specific preclinical research data focusing on the selective cellular targeting capabilities of Lupeol benzoate (B1203000). While the parent compound, lupeol, has been investigated for its effects on various cell types, dedicated studies to understand how the benzoate ester modification influences its specificity for certain cells or tissues are not available in the reviewed scientific literature. Future research is necessary to elucidate whether Lupeol benzoate possesses selective cytotoxic or therapeutic effects on specific cell populations, which would be a critical step in evaluating its potential as a targeted therapeutic agent.

Preclinical Evaluation of Anti-inflammatory Efficacy and Mechanisms

The anti-inflammatory properties of triterpenoids are a major focus of investigation. However, specific preclinical data on this compound's anti-inflammatory efficacy and its underlying molecular mechanisms are limited. The following subsections address the key inflammatory pathways and processes for which information has been sought.

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MyD88-dependent, TLR4)

Preclinical studies detailing the specific effects of this compound on key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), MyD88-dependent pathways, and Toll-like receptor 4 (TLR4) signaling are not currently available. The parent compound, lupeol, has been shown to modulate the NF-κB pathway. nih.govmdpi.comnih.govresearchgate.net For instance, lupeol has been observed to inhibit the activation of NF-κB and the degradation of its inhibitor, IκBα, in various cell types, including mouse skin and intestinal epithelial cells. nih.govnih.gov However, it remains to be determined whether this compound retains or modifies this activity.

Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, COX2, TNF-α)

Detailed preclinical evaluations of this compound's ability to regulate the expression of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Cyclooxygenase-2 (COX2), and Tumor Necrosis Factor-alpha (TNF-α) have not been identified in the existing literature. Studies on lupeol have demonstrated its capacity to decrease the production of these inflammatory mediators. For example, lupeol has been shown to inhibit the expression of COX2 in mouse skin and reduce the secretion of IL-1β and TNF-α in macrophages. nih.govnih.govnih.gov The impact of the benzoate functional group on these regulatory activities is yet to be explored.

Macrophage Polarization and Immunomodulatory Effects

The process of macrophage polarization, the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, is a critical aspect of the immune response. There is currently no specific preclinical data on how this compound influences this process. Research on lupeol has indicated its ability to modulate macrophage polarization, promoting a shift from the M1 to the M2 phenotype, which is associated with a resolution of inflammation. nih.govnih.govamegroups.orgnih.gov This is characterized by a decrease in M1 markers and an increase in M2 markers. nih.govnih.gov Investigation into whether this compound shares these immunomodulatory properties is a potential avenue for future research.

Preclinical Evaluation of Antioxidant Potentials and Cellular Defense

While many natural triterpenoids exhibit antioxidant properties, the specific antioxidant potential of this compound has not been extensively characterized in preclinical studies.

Scavenging of Reactive Oxygen Species (ROS)

Direct evidence from preclinical studies on the ability of this compound to scavenge reactive oxygen species (ROS) is not available. The parent compound, lupeol, has been reported to possess antioxidant properties and the ability to scavenge free radicals, which can help mitigate oxidative stress. impactfactor.orgresearchgate.netnih.gov The chemical modification in this compound could potentially alter this antioxidant capacity, but specific studies are required to confirm and quantify such effects.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound "this compound" that adheres to the specific and detailed outline provided in the instructions.

The preclinical research data required for the specified sections and subsections—including the upregulation of endogenous antioxidant enzymes, protection against DNA damage, induction of apoptosis via specific molecular pathways, cell cycle arrest mechanisms, inhibition of cell proliferation and metastasis, and anti-angiogenic activity—is extensively documented for the parent compound, Lupeol . However, this detailed biological data does not appear to be available for its ester derivative, This compound .

To maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on "this compound," the article cannot be generated. Attributing the specific molecular activities of Lupeol to this compound without direct scientific evidence would be inaccurate and speculative. Further research is required to determine if this compound exhibits the same preclinical biological activities as Lupeol.

Based on a comprehensive review of the available preclinical research, there is a significant lack of specific data pertaining to This compound for the biological activities and molecular mechanisms outlined in your request. The vast majority of published scientific literature focuses on the parent compound, Lupeol .

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the detailed structure you have provided. The research findings related to the modulation of oncogenic signaling cascades, chemosensitization, hormone receptor modulation, and antidiabetic mechanisms are consistently attributed to Lupeol, not its benzoate ester.

We are committed to providing accurate and well-sourced information. Fulfilling the request with data on Lupeol would misrepresent the subject as this compound and violate the strict instructional constraints. Should you wish to proceed with an article focusing on Lupeol, for which extensive preclinical data is available, please advise.

Preclinical Evaluation of Cardioprotective Research

Extensive literature searches did not yield specific preclinical studies on this compound for its cardioprotective effects. The available research focuses primarily on the parent compound, lupeol, and its other esters, such as lupeol linoleate (B1235992). Studies on these related compounds suggest a potential for cardioprotective activity within this chemical family.

Modulation of ATPase Activities (e.g., Na+/K+-ATPase, Ca2+-ATPase, Mg2+-ATPase)

Direct research on the effect of this compound on ATPase activities is not available. However, studies on lupeol and lupeol linoleate have demonstrated effects on transmembrane enzymes. In animal models of hypercholesterolemia, a condition known to decrease the activities of Na+/K+-ATPase, Ca2+-ATPase, and Mg2+-ATPase, treatment with lupeol and its linoleate ester reversed these changes. nih.govscispace.com This suggests that triterpenes of this class can modulate the function of these critical ion pumps, which are essential for maintaining cardiac muscle function. For instance, in cyclophosphamide-administered rats, a significant decrease in ATPase activities was observed, which was reversed by the administration of lupeol and lupeol linoleate. nih.gov

Table 1: Effect of Related Compounds on ATPase Activity in Animal Models

Compound Model ATPase Enzymes Studied Observed Effect Citation
Lupeol & Lupeol Linoleate Hypercholesterolemic Rats Na+/K+-ATPase, Ca2+-ATPase, Mg2+-ATPase Reversed the decrease in enzyme activities nih.govscispace.com

Mitigation of Cardiac Hypertrophy and Restoration of Ultrastructure in Animal Models

There is no specific data on the role of this compound in mitigating cardiac hypertrophy. Research on the parent compound, lupeol, has shown protective effects against cardiac hypertrophy in mice subjected to pressure overload through transverse aortic constriction (TAC). nih.gov Lupeol was found to prevent morphological changes, cardiac dysfunction, and remodeling. nih.gov In studies involving hypercholesterolemic rats, treatment with lupeol and lupeol linoleate prevented hypertrophic cardiac histology and restored the normal ultrastructural architecture of the heart tissue. nih.gov These findings in closely related compounds suggest a potential avenue of investigation for this compound.

Preclinical Evaluation of Antiviral Research

Specific preclinical evaluations of this compound's antiviral properties are not documented in the available literature. The existing research focuses on the broader antiviral potential of lupeol.

Inhibition of Viral Proteases

While direct studies on this compound are absent, computational and in-vitro studies on lupeol have explored its potential to inhibit viral proteases. Molecular docking studies have indicated that lupeol shows high binding affinities to key proteases of the SARS-CoV-2 virus, including the main protease (Mpro) and papain-like protease (PLpro). japsonline.com This suggests that lupeol could interfere with the viral life cycle by inhibiting enzymes crucial for viral replication. japsonline.com Furthermore, lupeol has been identified as a potential inhibitor of HIV-1 protease. mdpi.com One study noted that lupeol and a lupeol ester, 3-O-(3′-hydroxytetradecanoyl)lupeol, inhibited cruzain, a cysteine protease from Trypanosoma cruzi, which can serve as a model for other proteases. researchgate.net

Table 2: In Silico Binding Affinities of Lupeol to SARS-CoV-2 Proteases

Viral Protein Binding Affinity (kcal/mol) Citation
Main Protease (Mpro) -8.2 japsonline.com

Interaction with Viral Surface and Replication Proteins

No specific data exists for this compound's interaction with viral surface and replication proteins. However, the parent compound, lupeol, has been investigated for such activities. In silico models predict that lupeol can interact with vital cell surface proteins of coronaviruses, including the spike glycoprotein, potentially inhibiting the virus's interaction with the ACE2 receptor. japsonline.com Research on Herpes Simplex Virus type 1 (HSV-1) has shown that lupeol can impair viral replication by inhibiting the promoter activity of viral immediate-early genes, which are critical for the replication process. nih.gov Lupeol has also been reported to have an inhibitory effect on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. mdpi.com

Structure Activity Relationship Sar and Derivative Research for Optimized Bioactivity

Pharmacological Impact of Benzoate (B1203000) Group Introduction

The introduction of a benzoate group to the lupeol (B1675499) scaffold, specifically at the C-3 hydroxyl position, results in lupeol benzoate ontosight.ai. This esterification can alter the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its interaction with biological targets ontosight.ainih.govfrontiersin.org. While general information on this compound's biological activity suggests potential anti-inflammatory, antimicrobial, and anticancer properties, detailed SAR studies specifically isolating the impact of the benzoate group compared to other modifications are often discussed within broader studies of lupeol esters ontosight.ai. Studies on various lupeol esters indicate that the nature of the ester group at C-3 significantly influences activity nih.govfrontiersin.orgscielo.br. For instance, an aryl lupeol ester, such as lupeol 3',4'-dimethoxybenzoate, has shown promising cytostatic effects against certain cancer cell lines scielo.brresearchgate.net.

Positional Modification Studies on the Lupeol Scaffold (e.g., C-3, C-19)

Modifications to the lupeol scaffold are commonly performed at the C-3 hydroxyl group and the C-19 isopropenyl group nih.govmdpi.com. The C-3 position is a primary site for derivatization due to the presence of a hydroxyl group nih.govmdpi.com. Esterification at C-3 with various carboxylic acids, including benzoic acid derivatives, is a common strategy scielo.br. SAR studies at the C-3 position have demonstrated that the nature of the substituent significantly impacts biological activity, such as anti-inflammatory effects and inhibition of nitric oxide production nih.govfrontiersin.org. For example, a carbonyl group at C-3 can enhance nitric oxide inhibition, while a hydrophobic methyl ester at C-3 may diminish it nih.govfrontiersin.org.

The C-19 position, specifically the isopropenyl group, is another site for chemical modification nih.govmdpi.com. Studies exploring modifications at both C-3 and C-19 have been conducted to identify derivatives with improved activities, such as inhibitory effects against protein tyrosine phosphatase-1B (PTP-1B), a target for type 2 diabetes nih.govmdpi.com. However, the insertion of a carbonyl or pyrazoline moiety into the C-19 isopropenyl group has been reported to lead to a loss of PTP-1B inhibitory activity, suggesting the importance of the native isopropenyl group or specific modifications at this position for certain activities nih.govmdpi.com.

Investigation of Diverse Ester Derivatives (e.g., Fatty Acid Esters, Aryl Esters)

The synthesis and evaluation of various lupeol ester derivatives have been extensively studied to explore their diverse biological activities scielo.brscielo.br. These include esters derived from fatty acids and aryl carboxylic acids scielo.br.

Fatty acid esters of lupeol, such as lupeol palmitate and lupeol linoleate (B1235992), have shown enhanced activities compared to lupeol in certain models. Lupeol palmitate, for instance, demonstrated selective growth inhibition of erythromyeloblastoid leukemia (K-562) cells scielo.brscielo.br. Lupeol linoleate has been reported to be effective in reducing hypercholesterolemia and acting as a protective agent against oxidative stress scielo.brscielo.br. The length and saturation of the fatty acid chain can influence the observed activity scielo.brscielo.br.

Aryl esters, including this compound derivatives, have also been synthesized and evaluated. Lupeol 3',4'-dimethoxybenzoate showed significant cytostatic effects against colorectal adenocarcinoma (HT-29) and chronic myelogenous leukemia (K-562) cell lines scielo.brresearchgate.net. These findings suggest that the aromatic moiety contributes to the observed biological effects.

The following table summarizes some findings on the antiproliferative activity of lupeol and selected ester derivatives:

Compound Cell Line (Cancer Type) GI50 (µg/mL) Reference
Lupeol HT-29 (Colorectal Adenocarcinoma) > 250 scielo.brscielo.br
Lupeol K-562 (Chronic Myelogenous Leukemia) > 250 scielo.brscielo.br
Lupeol Palmitate K-562 (Chronic Myelogenous Leukemia) Low GI50 (selective) scielo.brscielo.br
Lupeol 3',4'-dimethoxybenzoate HT-29 (Colorectal Adenocarcinoma) Cytostatic effect scielo.br
Lupeol 3',4'-dimethoxybenzoate K-562 (Chronic Myelogenous Leukemia) 0.95 scielo.brresearchgate.net

Studies have also shown that certain lupeol esters, including lupeol acetate, isonicotinate, and propionate, were effective in stimulating the proliferation of human skin cells, suggesting their potential in skin damage treatment nih.govplos.orgnih.gov.

Carbamate (B1207046) Derivative Synthesis and Activity Assessment

Carbamate derivatives of lupeol have emerged as a promising class of compounds with enhanced biological activities, particularly in the context of anticancer research mdpi.comnih.govnih.gov. Modification at the C-3 position of lupeol to introduce a carbamate group has been a key strategy mdpi.comnih.gov.

Research has shown that many lupeol-3-carbamate derivatives exhibit stronger inhibitory effects on various human cancer cell lines compared to lupeol itself mdpi.comnih.govnih.gov. Preliminary SAR analysis of these carbamate derivatives indicates that the presence of nitrogen-containing carbocycles, such as piperazine (B1678402), piperidine, and pyridine (B92270) moieties, significantly enhances anti-proliferative activity mdpi.comnih.gov. For instance, a derivative with a methyl group at the para position of the piperazine group (compound 3i) showed potent anti-proliferative activity against lung cancer (A549), liver cancer (HepG2), and breast cancer (MCF-7) cell lines with IC50 values below 10 µM mdpi.comnih.govnih.gov.

The following table illustrates the anti-proliferative activity of lupeol and a representative carbamate derivative (compound 3i) against different cancer cell lines:

Compound Cell Line (Cancer Type) IC50 (µM) Reference
Lupeol A549 (Lung Cancer) > 20 mdpi.comnih.gov
Lupeol HepG2 (Liver Cancer) > 20 mdpi.comnih.gov
Lupeol MCF-7 (Breast Cancer) > 20 mdpi.comnih.gov
Compound 3i A549 (Lung Cancer) 5.74 mdpi.comnih.gov
Compound 3i HepG2 (Liver Cancer) 5.39 mdpi.comnih.gov
Compound 3i MCF-7 (Breast Cancer) 9.43 mdpi.comnih.gov

Furthermore, forming a salt of a carbamate derivative (e.g., compound 3k·CH₃I) has been shown to significantly enhance both anti-proliferative activity and water solubility mdpi.comnih.gov.

Correlation of Structural Alterations with Specific Molecular Target Interactions

SAR studies aim to correlate specific structural modifications on the lupeol scaffold with interactions with molecular targets, leading to observed biological effects researchgate.net. While comprehensive data specifically for this compound's molecular interactions are limited in the provided context, research on lupeol and its derivatives provides insights into potential mechanisms.

Lupeol itself is known to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cancer researchgate.netresearchgate.netjrmds.in. It can also interact with proteins like protein tyrosine phosphatase-1B (PTP-1B) nih.govmdpi.com.

Modifications at the C-3 and C-19 positions can influence these interactions. For example, the presence of an oxygenated group at C-3 has been linked to antimicrobial activities researchgate.net. Studies on carbamate derivatives suggest that their enhanced anti-proliferative activity may involve the inhibition of pathways like PI3K/AKT/mTOR mdpi.comnih.govnih.gov.

Molecular docking studies on lupeol have predicted interactions with various proteins, including those involved in viral replication (e.g., SARS-CoV-2 proteins) and cellular signaling pathways japsonline.comjapsonline.com. These studies provide a computational basis for understanding potential target interactions and can be extended to lupeol derivatives to predict how structural changes affect binding affinity and mode of interaction japsonline.comjapsonline.comajrconline.org. For instance, the hydroxyl group of lupeol has been shown to form hydrogen bonds with specific residues of enzymes like BACE1, contributing to its inhibitory activity ajrconline.org. Altering or replacing this hydroxyl group, as in ester or carbamate formation, would likely change these interaction patterns.

Further detailed studies, including crystallography and binding assays, are needed to precisely map the interactions between this compound and its derivatives with specific molecular targets and to fully elucidate the SAR at the molecular level.

Computational and in Silico Research on Lupeol Benzoate and Its Analogs

Molecular Docking Simulations with Biological Targets

Molecular docking is a widely used computational technique that predicts the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This allows for the estimation of binding affinity and the identification of key interaction residues within the binding site.

Prediction of Enzyme Inhibition (e.g., BACE1, α-Glucosidase)

Molecular docking studies have been employed to investigate the potential inhibitory effects of lupeol (B1675499) and its analogs on various enzymes. For instance, lupeol has been studied for its inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme implicated in Alzheimer's disease. Computer-aided docking studies revealed that the hydroxyl group of lupeol formed hydrogen bonds with specific residues in the BACE1 active site, namely ASP32 and SER35, contributing to a favorable binding energy of -8.2 kcal/mol. This suggests a potential competitive inhibition mechanism, supported by enzyme kinetics studies that showed a low inhibition constant (Ki) value of 1.43 μmol/L for lupeol against BACE1, indicating a strong binding affinity researchgate.netnih.gov.

Another enzyme target for which in silico studies, including molecular docking, have been conducted is α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. While the provided search results specifically mention docking studies of other compounds as potential α-glucosidase inhibitors mdpi.comeurekaselect.comcmu.ac.th, they highlight the relevance of molecular docking in identifying potential enzyme inhibitors and understanding their interaction with the enzyme's active site. Compounds structurally similar to known α-glucosidase inhibitors have been identified through cheminformatics studies and shown to have appreciable binding affinity to the receptor mdpi.com.

Analysis of Receptor Binding Sites (e.g., PPARs, Hormone Receptors, Viral Proteins)

Molecular docking is also valuable for analyzing the binding interactions of compounds with various receptors, including nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and hormone receptors, as well as viral proteins. PPARs are nuclear hormone receptors involved in regulating various physiological processes, including inflammation and metabolism nih.govmdpi.com. In silico studies, including molecular docking, have been used to explore the interaction of various compounds with PPARs, suggesting their potential as therapeutic targets nih.govmdpi.comresearchgate.net. While specific studies on lupeol benzoate's interaction with PPARs or hormone receptors were not prominently found in the search results, the application of molecular docking in this area for related compounds underscores its potential for investigating lupeol benzoate (B1203000).

Molecular docking has also been applied to study the interaction of bioactive compounds with viral proteins, such as those from SARS-CoV-2, to identify potential inhibitors core.ac.uk. This demonstrates the versatility of docking simulations in exploring the binding of ligands to a wide range of protein targets, including those of viral origin.

Characterization of Plasma Protein Binding (e.g., Human Serum Albumin, Alpha-1-Acid Glycoprotein)

The binding of compounds to plasma proteins, such as Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AGP), significantly influences their pharmacokinetic profile, including distribution and clearance nih.govscielo.org.mx. Molecular docking studies, often combined with experimental techniques, are used to characterize these interactions. Studies on lupeol and its derivatives have investigated their binding to HSA and AGP. Fluorescence quenching experiments and molecular docking studies revealed that lupeol and a lupeol derivative bind to HSA and AGP with different affinities and at distinct sites nih.gov. Specifically, molecular docking studies confirmed that lupeol binds to the IIIA domain of HSA, while a lupeol derivative binds to the IIA domain nih.gov. Binding constants and free energies have been determined, providing quantitative insights into the strength and thermodynamics of these interactions nih.gov. HSA is the most abundant plasma protein and has multiple binding sites, primarily Sudlow site I (subdomain IIA) and site II (subdomain IIIA), which accommodate a wide range of ligands scielo.org.mxmdpi.comresearchgate.net. AGP, although less abundant, also plays a crucial role in binding basic and neutral drugs scielo.org.mxmdpi.comresearchgate.net.

Table 1: Binding of Lupeol and a Lupeol Derivative to HSA and AGP

CompoundProteinBinding Constant (M⁻¹)Binding Free Energy (kcal/M⁻¹)Binding Site (HSA)
LupeolHSA3 ± 0.01 × 10⁴-6.59IIIA
Lupeol DerivativeHSA6.2 ± 0.02 × 10⁴-7.2IIA
LupeolAGP0.9 ± 0.02 × 10³-4.6Not specified
Lupeol DerivativeAGP2.7 ± 0.01 × 10³-5.1Not specified

Note: Data extracted from search result nih.gov. The specific lupeol derivative is not explicitly named as this compound in the abstract, but the study focuses on lupeol and a derivative.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are computational techniques that provide insights into the dynamic behavior and stability of molecular systems, such as protein-ligand complexes, over time undip.ac.idresearchgate.net. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the receptor and the influence of the surrounding environment (e.g., solvent). This allows for a more realistic assessment of the stability of the bound complex and the identification of key interactions that persist over the simulation period researchgate.netacs.orgrimpacts.com.

MD simulations have been used in conjunction with docking studies to validate the stability of predicted binding poses and to understand the conformational changes that occur upon ligand binding researchgate.netacs.orgfigshare.com. For instance, MD simulations have supported the greater stability of HSA-lupeol and HSA-lupeol derivative complexes compared to HSA alone, indicating that the binding interactions are stable over time nih.gov. MD simulations can also reveal the dynamics of specific protein regions upon ligand binding and the nature of interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to complex stability acs.org.

Network Pharmacology Approaches for Comprehensive Mechanism Elucidation

Network pharmacology is a systems-level approach that integrates data from various sources, including genomics, proteomics, and metabolomics, to construct networks of drug-target interactions and biological pathways scispace.comnih.gov. This approach allows for a more holistic understanding of how a compound might exert its effects by modulating multiple targets and pathways simultaneously.

While specific network pharmacology studies focusing solely on this compound were not found, network pharmacology has been applied to study the mechanisms of action of plant-derived compounds, including other triterpenes, in various conditions like inflammation nih.gov. By identifying key active components, their potential targets, and the related biological pathways, network pharmacology can help elucidate the comprehensive mechanisms underlying the therapeutic effects of complex natural products nih.gov. This approach could be valuable in understanding the multifaceted actions of this compound and its potential therapeutic applications.

Virtual Screening for Identification of Novel Bioactive Compounds

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target core.ac.ukfrontiersin.orgwaocp.orgphcogj.com. VS can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing, thereby reducing the time and cost involved frontiersin.org.

There are two main approaches to virtual screening: structure-based virtual screening (SBVS), which relies on the 3D structure of the target protein, and ligand-based virtual screening (LBVS), which uses the structural and physicochemical properties of known active compounds frontiersin.org. Molecular docking is a key technique used in SBVS frontiersin.org. VS has been successfully applied to identify novel bioactive compounds from natural product databases and other chemical libraries for various targets, including enzymes and receptors core.ac.ukwaocp.orgphcogj.com. While the search results did not specifically detail virtual screening efforts focused on identifying this compound, the application of VS to discover potential inhibitors of enzymes like BACE1 or α-glucosidase, or ligands for receptors like PPARs, suggests that this approach could be utilized to find novel compounds structurally related to or with similar activity profiles as this compound researchgate.netmdpi.comresearchgate.net. VS can also be used to screen for compounds with desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in silico core.ac.ukwaocp.org.

Table 2: Examples of Virtual Screening Applications Mentioned in Search Results

Target Protein/ConditionVS Approach UsedOutcomeSource
BACE1Computer-aided docking (SBVS)Identification of lupeol as a potent inhibitor researchgate.netnih.gov
α-GlucosidaseCheminformatics, docking (SBVS)Identification of potential inhibitors from natural products mdpi.com
PPAR gammaDocking (SBVS)Implied physical interaction with α-asaronol nih.gov
COVID-19 Viral ProteinsDocking (SBVS), ADME screeningIdentification of potential inhibitors from bioactive compounds core.ac.uk
MDM2Autodock, Autodock Vina (SBVS)Identification of compounds with strong interaction with MDM2 active site phcogj.com

Advanced Delivery Systems and Formulation Research for Enhanced Efficacy

Strategies for Improving Solubility and Bioavailability

Enhancing the solubility and bioavailability of hydrophobic compounds like Lupeol (B1675499) benzoate (B1203000) is a critical step in developing effective pharmaceutical formulations. Various strategies have been investigated for lupeol and similar natural products, which can be applied to Lupeol benzoate. These include physical modifications such as particle size reduction techniques like micronization and jet milling, which increase the surface area available for dissolution mdpi.comwjbphs.com. Solid dispersion is another promising strategy that involves dispersing the hydrophobic compound in a hydrophilic matrix to improve its dissolution rate mdpi.comscielo.org.mx. Complex formation, such as inclusion complexes with cyclodextrins, can also enhance solubility mdpi.comresearchgate.net. Micellar solubilization, utilizing surfactants or block copolymers to form micelles that encapsulate the hydrophobic drug within their core, is an effective method for increasing apparent solubility in aqueous media mdpi.comresearchgate.net. Co-solvency, the use of a mixture of water-miscible solvents, can also improve the solubility of poorly water-soluble drugs wjbphs.com.

Chemical modification of lupeol, particularly at the C-3 position where the benzoate group is attached in this compound, has been explored to enhance water solubility and biological activity nih.govnih.gov. For instance, the synthesis of lupeol-3-(4-nitrobenzoate) demonstrated improved anti-proliferative activity and increased water solubility after salt formation nih.gov. This indicates that the strategic introduction of polar groups through esterification can positively impact the solubility profile of lupeol derivatives.

Nanotechnology-Based Delivery Systems

Nanotechnology offers versatile platforms for the delivery of hydrophobic compounds, providing advantages such as improved solubility, enhanced stability, controlled release, and targeted delivery biotech-asia.orgworldbrainmapping.org. Several nanotechnology-based systems have been investigated for lupeol and its derivatives, demonstrating their potential for formulating this compound.

Liposomal and Micellar Formulations

Liposomes are vesicular nanocarriers composed of lipid bilayers that can encapsulate hydrophobic drugs within their lipid membrane unimi.it. They have been explored for delivering lupeol, showing improved biopharmaceutical profiles researchgate.net. Studies on lupeol-loaded galactosylated liposomes demonstrated spherical particles with an average size of about 100 nm and encapsulation efficiency greater than 85% nih.gov. These liposomes also showed enhanced cell uptake in certain cancer cells nih.gov. PEGylated liposomes, modified with polyethylene (B3416737) glycol, have been used for lupeol to potentially increase circulation time and improve bioavailability nih.govresearchgate.netresearchgate.net.

Micelles, formed by the self-assembly of surfactants or block copolymers in aqueous solutions, can solubilize hydrophobic drugs in their core researchgate.net. Polymeric micelles, in particular, offer advantages such as higher stability and tailorability compared to low-molecular-weight surfactant micelles researchgate.net. Micellar solubilization has been recognized as a valuable technique for enhancing the solubility of natural products mdpi.com. While specific studies on this compound loaded in micelles were not extensively found, research on micellar formulations for other hydrophobic natural compounds highlights the potential of this approach for this compound mdpi.com.

Polymeric and Solid-Lipid Nanoparticles (SLN)

Polymeric nanoparticles, typically ranging from 10 to 1000 nm, can encapsulate therapeutic agents within a biodegradable polymer matrix biotech-asia.org. Studies have explored polymeric nanoparticles, such as PLGA nanoparticles and chitosan (B1678972) nanoparticles, for lupeol delivery nih.govresearchgate.netnih.gov. Lupeol-loaded chitosan nanoparticles have been developed, demonstrating good encapsulation efficiency and potential for applications like wound healing nih.gov.

Solid-lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are alternative lipid-based nanocarriers that offer advantages such as good physical stability and the ability to encapsulate lipophilic drugs japsonline.commdpi.comijfmr.com. SLNs are composed of a solid lipid matrix, while NLCs have a less ordered core, potentially allowing for higher drug loading and reduced drug expulsion during storage mdpi.com. Research on lupeol-loaded NLCs has shown promising results, including a mean particle size of 265.3 ± 4.6 nm, a polydispersity index of <0.25, a zeta potential of -37.2 ± 0.84 mV, and an encapsulation efficiency of 84.04 ± 0.57% nih.gov. In vivo studies with lupeol-loaded NLCs demonstrated significantly reduced parasitic load compared to free lupeol in experimental visceral leishmaniasis, indicating improved efficacy through this delivery system nih.gov. These findings suggest that SLNs and NLCs hold potential for enhancing the delivery and efficacy of this compound.

Hydrogel-Based Systems

Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water and can be designed for drug delivery applications, including topical and localized delivery nih.govbiointerfaceresearch.com. Lupeol has been incorporated into hydrogel systems, such as lupeol-entangled chitosangelatin hydrogel films and lupeol-loaded chitosan-Ag+ nanoparticle/sericin hydrogel researchgate.netnih.gov. The latter formulation demonstrated the successful encapsulation of lupeol within nanoparticles subsequently embedded in a hydrogel, showing potential for applications like wound healing by promoting re-epithelialization and inhibiting bacterial proliferation nih.gov. While specific research on this compound in hydrogels is limited, the successful incorporation of lupeol suggests that hydrogel-based systems could be explored for localized delivery of this compound.

Gold Nanoparticles for Enhanced Delivery

Gold nanoparticles (AuNPs) have gained attention in drug delivery due to their unique physicochemical properties, biocompatibility, and ease of functionalization researchgate.netbiointerfaceresearch.com. They can be used as carriers for various therapeutic agents. Research has explored the use of gold nanoparticles loaded with lupeol researchgate.net. While the specific details regarding the formulation and performance of this compound-loaded gold nanoparticles were not extensively available in the search results, studies on lupeol-loaded gold nanoparticles indicate the feasibility of using this platform for triterpenoid (B12794562) delivery researchgate.net. Gold nanoparticles offer potential for targeted delivery and imaging, which could be beneficial for this compound in specific therapeutic applications researchgate.netresearchgate.net.

Chemical Modifications for Pharmacokinetic Optimization (e.g., Hydrophilic Group Incorporation, Biocompatible Polymer Conjugation)

Chemical modification of lupeol and its derivatives, including this compound, is a direct approach to alter their physicochemical and pharmacokinetic properties frontiersin.orgfrontiersin.orgnih.govnih.gov. The introduction of hydrophilic groups can improve water solubility, while conjugation with biocompatible polymers can enhance circulation half-life, reduce clearance, and enable targeted delivery frontiersin.orgnih.gov.

As this compound is already a derivative of lupeol with a benzoate group at the C-3 position, further modifications could involve introducing additional hydrophilic moieties or conjugating the compound to polymers. Studies on lupeol derivatives have shown that modifications at the C-3 position can influence solubility and biological activity nih.govnih.gov. For instance, the synthesis of lupeol-3-carbamate derivatives demonstrated that attaching polar substituents can increase water solubility and anti-proliferative activity nih.gov.

Conjugation with biocompatible polymers like polyethylene glycol (PEG), as seen with PEGylated liposomes for lupeol, can improve the pharmacokinetic profile by reducing opsonization and increasing the circulation time in the bloodstream nih.govresearchgate.netresearchgate.net. This "PEGylation" strategy could potentially be applied to this compound directly or indirectly through nanocarrier formulations to improve its systemic delivery and accumulation at target sites. While specific research on polymer conjugation of this compound was not detailed, the success of this approach with other hydrophobic drugs and lupeol derivatives suggests its relevance for optimizing the pharmacokinetic properties of this compound.

Here is a table summarizing some research findings related to delivery systems for lupeol and its derivatives, which are indicative of the potential for this compound formulations:

Delivery System / FormulationLoaded Compound (if specified)Key FindingsSource
Galactosylated LiposomesLupeolSpherical particles, ~100 nm size, >85% encapsulation efficiency, enhanced cell uptake in HepG2 cells. nih.gov
Nanostructured Lipid Carriers (NLCs)LupeolMean size: 265.3 ± 4.6 nm, PDI: <0.25, Zeta potential: -37.2 ± 0.84 mV, Encapsulation efficiency: 84.04 ± 0.57%, improved in vivo efficacy. nih.gov
Chitosan-Ag+ Nanoparticle/Sericin HydrogelLupeolEncapsulation efficiency in nanoparticles: 62.1%, good antibacterial activity, promotes wound healing when in hydrogel. nih.gov
Lupeol-3-(4-nitrobenzoate) Salt-Improved water solubility and anti-proliferative activity compared to lupeol. nih.gov
Lupeol Esters (including dimethoxybenzoate)-Showed cytostatic effect on certain cancer cell lines; activity potentially linked to the fatty moiety in some esters. scielo.br

Future Research Directions and Translational Perspectives for Lupeol Benzoate

Comprehensive Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular targets and pathways modulated by lupeol (B1675499) benzoate (B1203000) is crucial for its therapeutic development. While lupeol is known to interact with numerous molecules and signaling pathways, including NF-κB, MAPK, PI3K/Akt, IL-2, IL-4, IL-5, IL-1β, cFLIP, and Bcl-2, the specific effects of the benzoate modification need thorough investigation frontiersin.orgresearchgate.netmdpi.com. Future studies should aim to:

Identify the specific proteins, enzymes, and receptors that lupeol benzoate directly interacts with.

Map the downstream signaling cascades affected by these interactions.

Compare the molecular mechanisms of this compound with those of its parent compound, lupeol, to understand how the benzoate group influences activity.

Utilize advanced techniques such as proteomics and phosphoproteomics to gain a global view of protein alterations upon this compound treatment.

Detailed research findings on lupeol's mechanisms, such as its impact on inflammatory pathways and induction of apoptosis, provide a starting point frontiersin.orgresearchgate.netfrontiersin.org. For instance, lupeol has been shown to modulate NF-κB, MAPK, and PI3K/Akt pathways in the context of inflammation and wound healing researchgate.netmdpi.com. It also affects the expression of estrogen and androgen receptors in certain cancer cell lines archbreastcancer.comresearchgate.net. Future work should determine if this compound exerts similar or distinct effects on these and other relevant pathways.

Development of Novel this compound Analogs with Optimized Efficacy and Selectivity

Structural modifications of natural products like lupeol can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties nih.govnih.gov. The synthesis of this compound itself is an example of such modification ontosight.ai. Future research should focus on the rational design and synthesis of novel this compound analogs by:

Modifying the benzoate moiety or other parts of the lupeol scaffold to enhance binding affinity to specific targets.

Introducing functional groups that improve solubility, stability, or tissue distribution.

Synthesizing libraries of analogs and screening them for enhanced biological activities in relevant in vitro models.

Employing computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the design of more effective analogs.

Studies on lupeol derivatives have shown that modifications, particularly at the C-3 position, can influence their biological activities, including anticancer and antiprotozoal effects nih.govmdpi.com. For example, lupeol-3-carbamate derivatives have demonstrated improved anti-proliferative activity compared to lupeol in certain cancer cell lines mdpi.com. This suggests that modifications at the position where the benzoate group is attached in this compound could be a fruitful area for analog development.

Integration of Multi-Omics Data in Preclinical Research

Integrating data from various omics platforms (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic understanding of how this compound affects biological systems coms.eventsoulu.fiuab.catresearchgate.netmedrxiv.org. This approach can help to:

Identify novel biomarkers of response or resistance to this compound treatment.

Uncover complex network perturbations induced by the compound.

Gain insights into its effects on metabolic pathways and cellular processes at a systems level.

Prioritize potential therapeutic indications based on the molecular signatures observed.

While multi-omics approaches are being applied in various areas of biomedical research, including the study of microbial biodegradation of sodium benzoate and understanding therapeutic mechanisms researchgate.netmedrxiv.orgnih.gov, their application to this compound research is still in its nascent stage. Future preclinical studies should incorporate multi-omics analyses to comprehensively characterize the biological impact of this compound.

Advanced Preclinical Animal Model Development and Validation

Rigorous evaluation of this compound in relevant and well-validated animal models is essential before clinical translation nih.govphilarchive.org. Future research should focus on:

Developing and validating animal models that closely mimic specific human diseases where this compound shows potential therapeutic promise (e.g., certain cancers, inflammatory conditions).

Utilizing genetically modified or patient-derived xenograft (PDX) models that better reflect the complexity of human diseases.

Conducting comprehensive preclinical studies to assess the efficacy of this compound as a monotherapy and in combination with existing treatments.

Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in these models.

Research on lupeol has utilized various animal models to study its effects in conditions like allergic airway inflammation and diabetes researchgate.netresearchgate.net. The development and validation of appropriate animal models are critical steps in the preclinical evaluation of any potential therapeutic agent nih.govphilarchive.org. For this compound, selecting or developing models that are highly predictive of human response is paramount.

Exploration of Synergistic Effects with Established Therapeutic Agents

Investigating the potential synergistic effects of this compound in combination with existing drugs could lead to more effective and potentially less toxic treatment regimens researchgate.net. Future studies should:

Rationally select established therapeutic agents based on the known mechanisms of action of this compound and the pathophysiology of the target disease.

Conduct in vitro and in vivo studies to evaluate the combination effects using appropriate experimental designs and analytical methods (e.g., combination index analysis).

Explore the molecular mechanisms underlying any observed synergy.

Assess whether combination therapy can overcome drug resistance or reduce the required dose of the co-administered drug, potentially minimizing side effects.

Studies have explored the combination of lupeol with chemotherapeutic drugs like doxorubicin, showing synergistic anti-proliferative and apoptotic effects in breast cancer cells frontiersin.orgnih.gov. This suggests a promising avenue for this compound research, investigating its potential to enhance the efficacy of standard therapies in various disease settings.

Innovative Strategies for Overcoming Bioavailability Challenges in Preclinical Translation

Similar to its parent compound lupeol, this compound is likely to face challenges related to poor water solubility and bioavailability, which can limit its therapeutic efficacy frontiersin.orgresearchgate.netfrontiersin.orgnih.gov. Future research is needed to develop innovative strategies to improve its pharmacokinetic profile in preclinical studies, including:

Developing novel drug delivery systems, such as nanoparticles, liposomes, or solid lipid nanoparticles, to enhance solubility and improve targeted delivery frontiersin.orgfrontiersin.orgnih.govresearchgate.net.

Exploring different routes of administration that may bypass some of the limitations associated with oral administration.

Investigating the use of permeation enhancers or formulation strategies to improve absorption.

Conducting detailed pharmacokinetic studies in animal models to evaluate the impact of these strategies on absorption, distribution, metabolism, and excretion.

Significant efforts have been directed towards improving the bioavailability of lupeol through nano-based delivery systems and the development of derivatives frontiersin.orgfrontiersin.orgnih.govresearchgate.net. These advancements provide a roadmap for addressing the potential bioavailability challenges of this compound, which is classified as a Class II molecule according to the Biopharmaceutics Classification System (BCS), indicating low solubility and high permeability frontiersin.org.

Q & A

Q. What are the optimal synthetic methods for producing Lupeol benzoate with high purity and yield?

this compound is synthesized via esterification using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to achieve yields of 86–96%, as demonstrated in esterification protocols for structurally similar triterpenoids . Purity is validated using chromatography (TLC/HPLC) and spectroscopic techniques (NMR, MS).

Q. Which analytical techniques are critical for structural characterization of this compound?

X-ray diffraction (XRD) is essential for solid-state structural elucidation, complemented by nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry (MS) for molecular weight confirmation. For novel esters, these methods must align with guidelines for new compound identification, including spectral comparisons with precursor molecules like Lupeol .

Q. What parameters are prioritized for assessing this compound’s purity in preclinical studies?

Purity is evaluated via:

  • Chromatographic methods : HPLC retention time and peak area consistency.
  • Spectral analysis : Absence of extraneous peaks in NMR and IR spectra.
  • Melting point determination : Sharp melting range (<2°C variation) .

Advanced Research Questions

Q. How can researchers design robust in vivo studies to evaluate this compound’s anticancer efficacy?

Apply the PICOT framework :

  • Population : Cancer models (e.g., xenografts or transgenic mice with androgen-dependent prostate cancer).
  • Intervention : Dose-dependent administration of this compound (e.g., 10–100 mg/kg).
  • Comparison : Positive controls (e.g., docetaxel) and vehicle-only groups.
  • Outcome : Tumor volume reduction, apoptosis markers (e.g., caspase-3), and androgen receptor (AR) inhibition.
  • Time : 4–8 weeks to monitor acute vs. chronic effects .

Q. What in silico tools predict this compound’s bioactivity and molecular targets?

  • PASS Online : Predicts biological activities based on structural similarity to known molecules.
  • Swiss Target Prediction : Identifies protein targets (e.g., AR, kinases) using SMILES data. These tools guide hypothesis generation for in vitro assays (e.g., enzyme inhibition or receptor-binding studies) .

Q. How should contradictory data on this compound’s pharmacological effects be resolved?

  • Statistical rigor : Use one-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to compare treatment groups and controls .
  • Methodological audit : Verify dosing consistency, model relevance (e.g., cell line vs. primary cells), and assay sensitivity.
  • Meta-analysis : Compare results with prior studies on Lupeol derivatives, adjusting for variables like solvent carriers or metabolic stability .

Q. What experimental approaches elucidate this compound’s mechanism of action in metabolic diseases?

  • Enzyme kinetics : Determine inhibition type (e.g., uncompetitive vs. non-competitive) using Lineweaver-Burk plots, as applied to α-glucosidase inhibition studies with Lupeol derivatives .
  • Gene expression profiling : RNA sequencing to identify pathways modulated by this compound (e.g., insulin signaling in diabetic models) .

Q. How is selective cytotoxicity of this compound validated in cancer research?

  • GI₅₀ values : Compare cytotoxicity in cancer vs. normal cell lines (e.g., IC₅₀ < 10 μM for cancer cells vs. >100 μM for non-malignant cells).
  • Pathway-specific assays : Measure AR degradation in prostate cancer cells using Western blotting or immunofluorescence .

Methodological Frameworks and Best Practices

  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on this compound’s AR inhibition must address gaps in castration-resistant prostate cancer therapy .
  • Data Interpretation : Contextualize findings using prior literature (e.g., Lupeol’s anti-inflammatory properties) while highlighting novel contributions of the benzoate derivative .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.